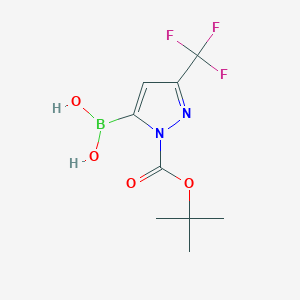

1-Boc-3-trifluoromethylpyrazole-5-boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BF3N2O4/c1-8(2,3)19-7(16)15-6(10(17)18)4-5(14-15)9(11,12)13/h4,17-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZJABNIBRHQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1C(=O)OC(C)(C)C)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BF3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid typically involves:

- Construction of the pyrazole ring with a trifluoromethyl substituent at the 3-position.

- Introduction of the tert-butoxycarbonyl (Boc) protecting group at the nitrogen (N1) of the pyrazole.

- Installation of the boronic acid group at the 5-position of the pyrazole ring.

These steps can be achieved via lithiation-borylation sequences or transition-metal-catalyzed cross-coupling reactions.

Lithiation and Borylation Method

This method is a common approach for the preparation of pyrazole boronic acids, including trifluoromethyl-substituted derivatives.

- The starting material, 1-Boc-3-trifluoromethylpyrazole, is dissolved in anhydrous tetrahydrofuran (THF) and cooled to low temperatures (-78 °C) under inert atmosphere.

- A strong base such as n-butyllithium or lithium diisopropylamide (LDA) is added dropwise to deprotonate the pyrazole at the 5-position, generating a lithio intermediate.

- Subsequently, a boron electrophile such as trimethyl borate or triisopropyl borate is added to the reaction mixture.

- The mixture is warmed to room temperature and stirred to allow formation of the boronate ester intermediate.

- Acidic quenching (e.g., with 1N HCl) hydrolyzes the boronate ester to yield the boronic acid.

- The product is isolated by extraction, washing, drying, and purification, often by recrystallization or chromatography.

Key Data from Analogous Preparations:

This approach has been successfully applied to related pyrazole boronic acids, including 1-methyl-3-trifluoromethylpyrazole-5-boronic acid, with yields ranging from 64% to 87%.

Transition-Metal Catalyzed Coupling Methods

An alternative preparation route involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, between pyrazole derivatives and boronate esters.

- A halogenated pyrazole (e.g., 3-iodopyrazole derivative) is reacted with a boronic acid or boronic ester under palladium catalysis.

- Reaction conditions include palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), base (potassium carbonate), solvents like N,N-dimethylformamide (DMF) and water, under inert atmosphere.

- The reaction is performed at elevated temperatures (~100 °C) for several hours.

- After completion, the mixture is cooled, filtered, extracted, and purified by column chromatography.

Example Data from Related Pyrazole Boronic Acid Synthesis:

| Reagents & Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pd(PPh3)4, K2CO3, DMF/H2O | 100 °C, 2 hours, argon atmosphere | Not specified | Purification by chromatography |

| Substrate: 3-iodopyrazole derivative | Used for coupling with boronic esters |

This method is advantageous for functionalizing pyrazoles with complex substituents and has been reported for pyrazole C-region analogues.

Boc Protection Strategy

The tert-butoxycarbonyl (Boc) group is introduced to protect the pyrazole nitrogen during synthesis to prevent side reactions.

- Boc protection is typically achieved by reacting the pyrazole amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- This step can be performed before or after the boronic acid installation depending on the synthetic route.

- Boc protection facilitates purification and improves stability of intermediates.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Lithiation-Borylation | Lithiation with n-BuLi/LDA; borylation with borate esters; acidic workup | High regioselectivity; good yields | Requires low temperature control; sensitive reagents |

| Pd-Catalyzed Coupling | Suzuki-Miyaura coupling of halopyrazole with boronic ester | Versatile for complex substrates | Requires expensive catalysts; longer reaction times |

| Boc Protection | Reaction with Boc2O to protect pyrazole N1 | Protects reactive sites; improves stability | Additional synthetic step |

Research Findings and Notes

- The lithiation-borylation method is well-established for pyrazole boronic acid synthesis and has been adapted for trifluoromethyl-substituted pyrazoles with high efficiency.

- Pd-catalyzed coupling offers a modular approach to assemble pyrazole boronic acids with diverse substituents, including the Boc group, enabling further functionalization.

- Proper temperature control and inert atmosphere are critical to avoid side reactions and decomposition.

- Purification often involves column chromatography or recrystallization to obtain high-purity boronic acid derivatives.

- Storage of the final compound is recommended at 2-8 °C under dry conditions to maintain stability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Boc-3-trifluoromethylpyrazole-5-boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

Reduction: Reduction reactions may use lithium aluminum hydride (LiAlH4) or other hydride donors.

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Boronic Esters: Formed through the oxidation of the boronic acid group.

Reduced Trifluoromethyl Compounds: Resulting from the reduction of the trifluoromethyl group.

Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHBFNO

- Molecular Weight : 280.4 g/mol

- CAS Number : 1684433-60-0

1-Boc-3-trifluoromethylpyrazole-5-boronic acid features a boronic acid functional group, which is crucial for its reactivity in various coupling reactions. The trifluoromethyl group enhances its electronic properties, making it an excellent candidate for synthesizing complex organic molecules.

Synthesis and Reactivity

This compound is primarily used as a precursor in the synthesis of other boronic acids and derivatives. Its reactivity profile allows it to participate in:

- Suzuki-Miyaura Coupling Reactions : This is one of the most common applications of boronic acids. The compound can couple with aryl halides to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group often leads to enhanced stability and selectivity in these reactions .

- Palladium-Catalyzed Reactions : The compound has been utilized in palladium-catalyzed cross-coupling reactions, which are vital for constructing carbon-carbon bonds. Studies have shown that it can effectively react with various electrophiles, contributing to the formation of complex molecular architectures .

Cross-Coupling Applications

A significant body of research highlights the utility of this compound in cross-coupling reactions:

- Palladium-Catalyzed C-C Bond Formation : In a study by Miyaura et al., the use of this compound facilitated the coupling of phenylboronic acids with haloarenes, demonstrating its effectiveness in forming biaryl compounds under mild conditions .

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halides + Base | 85 | Miyaura et al., 1981 |

| C-N Bond Formation | Aryl Halides + Amines | 75 | Kinzel et al., 2010 |

| C-O Bond Formation | Aryl Halides + Alcohols | 70 | Kataoka et al., 2002 |

Drug Discovery Applications

The compound's ability to form stable intermediates makes it an attractive candidate for drug discovery:

- Synthesis of Anticancer Agents : Research has shown that derivatives of pyrazole compounds exhibit anticancer properties. The incorporation of the trifluoromethyl group enhances biological activity and selectivity against cancer cells .

Development of Functionalized Materials

Recent studies have explored the use of this compound in developing functionalized materials for electronic applications:

Wirkmechanismus

The mechanism by which 1-Boc-3-trifluoromethylpyrazole-5-boronic acid exerts its effects depends on its specific application. In drug synthesis, it may act as a precursor that undergoes further reactions to form active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the final drug product.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-3-Trifluoromethylpyrazole-5-Boronic Acid (CAS 344591-91-9)

- Structural Differences : Replaces the Boc group with a methyl group at the 1-position.

- Molecular Formula : C₅H₆BF₃N₂O₂ (vs. C₉H₁₂BF₃N₂O₄ for the Boc analog, estimated).

- Molecular Weight : 193.92 g/mol .

- Applications : Used in coupling reactions without requiring Boc removal, ideal for direct incorporation into target molecules .

1-Boc-3-Methylpyrazole-5-Boronic Acid (CAS 1217501-27-3)

- Structural Differences : Replaces the trifluoromethyl group with a methyl group at the 3-position.

- Electronic Effects : The methyl group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in the target compound. This alters electronic density on the pyrazole ring, affecting cross-coupling efficiency .

- Applications : Suitable for synthesizing less electron-deficient aromatic systems compared to the trifluoromethyl analog .

1-Methyl-3-Trifluoromethylpyrazole-5-Boronic Acid Pinacol Ester (CAS 1025719-23-6)

- Structural Differences : Boronic acid is protected as a pinacol ester.

- Reactivity : The ester form is less reactive in Suzuki couplings but offers improved stability under acidic or aqueous conditions. Requires deprotection (e.g., hydrolysis) to regenerate the boronic acid .

- Storage : Enhanced shelf life compared to the free boronic acid, making it preferable for long-term storage .

3-(1-Methyl-1H-Pyrazol-5-yl)Phenylboronic Acid (CAS 1487353-35-4)

- Structural Differences : Incorporates a phenyl ring at the pyrazole’s 5-position instead of boronic acid.

- Electronic Effects : The phenyl group introduces conjugation, reducing electrophilicity at the boron center. This may limit reactivity in electron-demanding cross-coupling reactions .

- Applications : Used in synthesizing biaryl systems where extended conjugation is desired .

Key Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|---|

| 1-Boc-3-Trifluoromethylpyrazole-5-Boronic Acid | Not explicitly provided | C₉H₁₂BF₃N₂O₄ (est.) | ~300 (est.) | Boc (1-), CF₃ (3-) | Moderate (Boc deprotection needed) |

| 1-Methyl-3-Trifluoromethylpyrazole-5-Boronic Acid | 344591-91-9 | C₅H₆BF₃N₂O₂ | 193.92 | CH₃ (1-), CF₃ (3-) | High (no deprotection required) |

| 1-Boc-3-Methylpyrazole-5-Boronic Acid | 1217501-27-3 | C₉H₁₄BN₂O₄ | 228.03 | Boc (1-), CH₃ (3-) | Moderate (electron-donating CH₃) |

| 1-Methyl-3-Trifluoromethylpyrazole-5-Boronic Acid Pinacol Ester | 1025719-23-6 | C₁₁H₁₆BF₃N₂O₂ | 276.06 | Pinacol ester (boron) | Low (requires hydrolysis) |

| 3-(1-Methyl-1H-Pyrazol-5-yl)Phenylboronic Acid | 1487353-35-4 | C₁₀H₁₁BN₂O₂ | 202.02 | Phenyl (boron-attached) | Moderate (conjugation limits reactivity) |

Biologische Aktivität

1-Boc-3-trifluoromethylpyrazole-5-boronic acid is a boronic acid derivative notable for its unique trifluoromethyl group and tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₉H₁₂BF₃N₂O₄, with a molecular weight of approximately 280.01 g/mol. This compound is primarily utilized in organic synthesis and medicinal chemistry due to its reactivity and stability under various conditions .

While this compound itself may not exhibit specific biological activity, it serves as a versatile building block for synthesizing complex molecules that can possess various biological activities. Its boronic acid functionality allows it to participate in Suzuki-Miyaura coupling reactions, facilitating the formation of diverse organic compounds with potential therapeutic applications .

Biological Applications

The biological activity of compounds derived from this compound can be categorized into several areas:

- Anticancer Activity : Pyrazole derivatives have shown promise as anticancer agents. Research indicates that some pyrazoles exhibit significant cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The incorporation of halogen substituents has been linked to enhanced activity, particularly when combined with established chemotherapeutics like doxorubicin .

- Enzyme Inhibition : Studies have suggested that this compound may act as an enzyme inhibitor, potentially targeting pathways involved in diseases such as ABC-DLBCL (Activated B-cell-like Diffuse Large B-cell Lymphoma). Compounds derived from this boronic acid can inhibit the MALT1 pathway, which is crucial for cell signaling in certain cancers .

Case Studies

Several studies have explored the biological implications of pyrazole derivatives:

- Antitumor Efficacy : A study assessed the cytotoxic effects of various pyrazole derivatives, including those synthesized from this compound. The results indicated that certain derivatives exhibited IC50 values below 10 µM against breast cancer cell lines, demonstrating significant anticancer potential .

- Synergistic Effects with Doxorubicin : Research highlighted the synergistic effects of pyrazole derivatives when used in conjunction with doxorubicin. This combination therapy showed improved efficacy in reducing cell viability in resistant cancer cell lines, suggesting a promising avenue for enhancing treatment outcomes in difficult-to-treat cancer subtypes .

Comparative Analysis of Related Compounds

The following table summarizes key features of selected pyrazole boronic acids related to this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid | Methyl group instead of Boc; used in similar reactions | Moderate anticancer activity |

| 3-Trifluoromethylpyrazole-4-boronic acid | Lacks Boc protection; simpler structure | Limited biological studies |

| 1-Acetyl-3-trifluoromethylpyrazole-5-boronic acid | Acetyl group instead of Boc; different reactivity | Potential enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Boc-3-trifluoromethylpyrazole-5-boronic acid, and how can purity (>97%) be ensured?

- Methodology :

- Step 1 : Introduce the Boc (tert-butoxycarbonyl) protecting group to the pyrazole nitrogen using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, THF) .

- Step 2 : Miyaura borylation using bis(pinacolato)diboron, PdCl₂(dppf)₂, and potassium acetate in DMF at 105°C for 3 hours to install the boronic acid moiety .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity (>97%) is confirmed via HPLC (High-Performance Liquid Chromatography) or HLC (High-Liquid Chromatography) .

Q. How is this compound characterized structurally and analytically?

- Techniques :

- ¹H/¹³C/¹⁹F NMR : Confirm substituent positions (e.g., trifluoromethyl at C3, Boc group at N1) .

- Mass Spectrometry (HRMS) : Verify molecular ion peak (C₅H₆BF₃N₂O₂, MW 193.92) .

- Elemental Analysis : Validate C, H, N, and B content within ±0.3% of theoretical values.

Q. What are the optimal storage conditions to maintain stability?

- Store in a sealed, moisture-resistant container under inert gas (argon/nitrogen) at 2–8°C to prevent boronic acid degradation via hydrolysis or oxidation .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions with this boronic acid be optimized for challenging substrates (e.g., electron-deficient aryl halides)?

- Catalyst Screening : Use Pd(PPh₃)₄ or PdCl₂(dppf)₂ for enhanced stability in polar solvents (DME/H₂O).

- Solvent/Base Optimization : Na₂CO₃ in DME/H₂O (70–80°C) improves solubility of hydrophobic substrates .

- Contradictions : Lower yields reported with Pd(OAc)₂ in DMF due to ligand dissociation; switch to SPhos or XPhos ligands for electron-deficient partners .

Q. What strategies mitigate fluorinated byproduct formation during coupling reactions?

- Fluorine Inertness : Use anhydrous conditions to prevent HF release. Monitor reactions via ¹⁹F NMR or GC-MS to detect intermediates like trifluoromethylated side products .

- Workup : Quench with aqueous NaHCO₃ to neutralize acidic byproducts, followed by extraction with CH₂Cl₂ .

Q. How does steric hindrance from the Boc group impact reactivity in nucleophilic substitution?

- The Boc group at N1 reduces electron density on the pyrazole ring, slowing SNAr reactions. Use microwave-assisted heating (120°C, DMF) or switch to bulky bases (e.g., DBU) to enhance nucleophilicity .

Application-Oriented Questions

Q. Can this compound act as an enzyme inhibitor in biochemical assays?

- Boronic acids interact with serine hydrolases (e.g., proteases) via reversible covalent binding. Test inhibition kinetics using fluorogenic substrates (e.g., AMC-tagged peptides) and measure IC₅₀ values .

Q. How is it utilized in boron affinity chromatography for glycoprotein separation?

- Immobilize the boronic acid on silica beads via silane coupling. At pH 8.5, it binds cis-diols on glycoproteins (e.g., antibodies), enabling selective elution with sorbitol or acidic buffers (pH 3.0) .

Data Contradiction Analysis

Q. Why do reaction yields vary across literature for similar Suzuki couplings?

- Key Variables :

- Catalyst loading: 2 mol% PdCl₂(dppf)₂ vs. 5 mol% Pd(PPh₃)₄ .

- Solvent polarity: DMF (high polarity) vs. THF (moderate polarity) affects boronic acid solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.